molecular formula C18H23ClN6O B2716752 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride CAS No. 2418667-22-6

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride

Cat. No.: B2716752
CAS No.: 2418667-22-6
M. Wt: 374.87
InChI Key: FWMSVZDLLDDLFZ-UHFFFAOYSA-N
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Description

“N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride” is a complex organic compound. It contains an amine group, a pyrazolo[3,4-d]pyrimidine core, and a carboxamide group . The compound also includes a hydrochloride salt, which is common in pharmaceuticals to improve solubility .


Molecular Structure Analysis

The compound’s structure is based on a pyrazolo[3,4-d]pyrimidine core, which is a type of aromatic heterocyclic compound . It also contains an amine group and a carboxamide group . The presence of the hydrochloride indicates that it is a salt of the parent compound .

Scientific Research Applications

Enaminones as Building Blocks

Enaminones have been synthesized and explored as key intermediates in the creation of a variety of heterocyclic compounds, including pyrazoles, pyridines, triazolopyrimidines, and others, showcasing their utility in developing substances with potential antitumor and antimicrobial activities. This research underlines the versatile applications of such compounds in medicinal chemistry, particularly in the synthesis of compounds with significant biological effects (Riyadh, 2011).

Heterocyclic Synthesis Techniques

Techniques involving dihalogentriphenylphosphorane have demonstrated the utility in synthesizing heterocondensed pyrimidines and triazolopyrimidines from enaminonitriles, contributing to the broader field of heterocyclic chemistry and offering pathways for the creation of novel compounds with potential pharmaceutical applications (Wamhoff et al., 1993).

Synthesis of Pyrazolo[4,3-d]pyrimidines

A method for synthesizing dihydroxy and substituted hydroxypyrazolo[4,3-d]pyrimidines from diethyl oxaloacetate and ethyl acylpyruvates has been developed, illustrating the chemical versatility of pyrazolopyrimidine compounds and their potential in scientific research applications, particularly in the development of novel therapeutic agents (Takei et al., 1979).

Anticancer and Anti-inflammatory Agents

The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds. Such research is crucial for the discovery of new drugs with enhanced efficacy against cancer and inflammation (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological effects. Pyrimidine derivatives have shown a range of effects, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . Therefore, this compound could be a potential candidate for further pharmacological studies.

Properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.ClH/c1-11(2)12-4-6-13(7-5-12)15(19)9-20-18(25)16-14-8-23-24(3)17(14)22-10-21-16;/h4-8,10-11,15H,9,19H2,1-3H3,(H,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMSVZDLLDDLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=C3C=NN(C3=NC=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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